molecular formula C17H11ClN2O5 B11693373 (4Z)-2-(2-chloro-5-nitrophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-5-nitrophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11693373
M. Wt: 358.7 g/mol
InChI Key: CCKHIOFQAFDXQP-ZSOIEALJSA-N
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Description

The compound (4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic molecule that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a chloro-nitrophenyl group and a methoxyphenyl group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves a multi-step process. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization with an appropriate amine to form the oxazolone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted phenyl derivatives.

Scientific Research Applications

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, (4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its oxazolone ring structure and the presence of both chloro and nitro groups

Properties

Molecular Formula

C17H11ClN2O5

Molecular Weight

358.7 g/mol

IUPAC Name

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H11ClN2O5/c1-24-15-5-3-2-4-10(15)8-14-17(21)25-16(19-14)12-9-11(20(22)23)6-7-13(12)18/h2-9H,1H3/b14-8-

InChI Key

CCKHIOFQAFDXQP-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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